molecular formula C10H11NO2 B8743585 methyl (2E)-3-(3-aminophenyl)prop-2-enoate

methyl (2E)-3-(3-aminophenyl)prop-2-enoate

Cat. No.: B8743585
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(3-aminophenyl)prop-2-enoate typically involves the reaction of 3-aminobenzaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(3-aminophenyl)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-aminophenyl)prop-2-enoate: Similar structure but with the amino group in the para position.

    Ethyl (2E)-3-(3-aminophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)prop-2-enoate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3

InChI Key

VCSGRXIKJCLEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-nitro-phenyl)-acrylic acid methyl ester (22) (10.0 g, 48 mmol) and SnCl2.2H2O (54 g, 240 mmol) in anhydrous ethanol (200 ml) was heated at 80° C. for 1 hour. The reaction mixture was allowed to cool to room temperature, then the solvent was partially evaporated by vacuum rotary evaporator (up to ca. ½ volume). The residue was poured in ice water, neutralised (pH˜7) with saturated Na2CO3 and the resulting mixture was extracted with ethyl acetate. The organic extract was washed with saturated NaCl and dried (Na2SO4). The extract was filtrated through a small amount of silicagel and evaporated to give pure title compound in a form of white crystals (8.5 g, 99%). 1H NMR (CDCl3, HMDSO), δ: 3.69 (2H, br s); 3.79 (3H, s); 6.39 (1H, d, J=16.0 Hz); 6.61-7.03 (3H, m); 7.18 (1H, t, J=7.6 Hz); 7.62 (1H, d, J=16.0 Hz).
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10 g
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54 g
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200 mL
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Synthesis routes and methods II

Procedure details

While mixing and stirring 193 g of 3-nitrocinnamic acid, 2 of methanol and 50 g of concentrated sulfuric acid, the mixture was heated under reflux for 2 hours. The reaction solution was poured into water and the crystals obtained were filtered. To a reaction solution under heat-refluxing while mixing and stirring 2 of 2-propanol, 200 ml of water, 20 g of ammonium chloride and 200 g of reduced iron, the crystals obtained above were gradually added, and the solution was further heated under reflux for one hour. The reaction solution still being hot was filtered, the filtrate was poured into 10 of water, and the crystals (methyl 3-aminocinnamate) obtained were collected by filtration. Yield: 108 g.
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193 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

50 g of 3-nitrocinnamic acid methyl ester in 350 ml of methanol are hydrogenated in the presence of 1.5 g of the platinum sulphide catalyst described in Example 6 (5% strength on active charcoal) for 2 hours at 70° C and one half hour at 80° C under 130 bars hydrogen pressure in a stirred autoclave of 700 ml capacity. The pressure drop has ceased after 2 hours. The solution is freed from the catalyst and evaporated. 43 g of crystalline 3-aminocinnamic acid methyl ester of melting point 75° C are obtained.
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50 g
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